molecular formula C11H8F2O4 B2956253 (Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one CAS No. 1322627-54-2

(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one

Cat. No.: B2956253
CAS No.: 1322627-54-2
M. Wt: 242.178
InChI Key: ROJXWCGRNGQAFA-YWEYNIOJSA-N
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Description

(Z)-1-(Benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one is a fluorinated enone derivative featuring a benzo[d][1,3]dioxol (piperonyl) moiety. The compound’s Z-configuration at the double bond, combined with the 4,4-difluoro and 3-hydroxy substituents, confers unique electronic and steric properties.

Properties

IUPAC Name

(Z)-4-(1,3-benzodioxol-5-yl)-1,1-difluoro-4-hydroxybut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O4/c12-11(13)8(15)4-7(14)6-1-2-9-10(3-6)17-5-16-9/h1-4,11,14H,5H2/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAWJZXBTQQTET-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC(=O)C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C/C(=O)C(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one is a compound of interest due to its potential biological activities. The structure includes a benzodioxole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory properties.

  • Chemical Formula : C11H8F2O4
  • Molecular Weight : 246.18 g/mol
  • CAS Number : 7147450

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance, research indicates that derivatives of benzodioxole can inhibit cell proliferation in various cancer cell lines.

CompoundIC50 (mM)Cell Line
2a3.94Hep3B
2b9.12Hep3B
Doxorubicin (Control)0.5Hep3B

The compound 2a showed a strong cytotoxic effect with an IC50 of 3.94 mM, significantly lower than that of Doxorubicin, suggesting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve the induction of cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with compound 2a resulted in a significant decrease in the G1 phase population and an increase in the G2-M phase arrest .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH assay. Compounds derived from benzodioxole have demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

CompoundDPPH Scavenging Activity (%)
2a85
2b70
Trolox (Control)95

The results indicate that both compounds possess substantial antioxidant capabilities, with compound 2a showing a scavenging activity comparable to Trolox, a well-known antioxidant .

Anti-inflammatory Activity

In addition to anticancer and antioxidant properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that benzodioxole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

One notable study involved the synthesis and biological evaluation of various benzodioxole derivatives. The findings highlighted that certain modifications to the benzodioxole structure enhance its biological activity:

  • Synthesis : Various derivatives were synthesized and screened for their biological activities.
  • Evaluation : The compounds were tested against several cancer cell lines and exhibited varying degrees of cytotoxicity.
  • Results : Some derivatives showed enhanced activity compared to standard chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s closest structural analogs include:

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one : Configuration: E-isomer at the double bond. Substituents: 5,6,6-Trimethyl groups instead of 4,4-difluoro and 3-hydroxy. Impact: The E-configuration reduces steric hindrance compared to the Z-isomer, while methyl groups enhance hydrophobicity.

Physicochemical Properties

Property Target Compound (Z) (E)-Analog
Molecular Weight 284.23 g/mol 290.34 g/mol
Polarity High (due to -OH and -F) Moderate (methyl groups)
Solubility Likely soluble in polar solvents (DMSO, methanol) Less soluble in polar solvents
Hydrogen Bonding Strong (via -OH) Weak (no -OH)

Crystal Structure and Packing

Using tools like Mercury CSD (), the target compound’s crystal structure can be compared to analogs. Key differences include:

  • Intermolecular Interactions : The hydroxy group in the Z-isomer likely forms hydrogen bonds, leading to tighter packing and higher melting points than the E-analog.
  • Void Analysis : Fluorine atoms may create hydrophobic regions, altering crystal morphology compared to methyl-substituted analogs .

Research Implications

The structural uniqueness of (Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one positions it as a candidate for further pharmacological exploration. Comparative studies with its E-analog highlight the critical role of stereochemistry and substituent effects in modulating bioactivity.

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